molecular formula C22H25N B091358 Piroheptine CAS No. 16378-21-5

Piroheptine

Katalognummer: B091358
CAS-Nummer: 16378-21-5
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: NKJQZSDCCLDOQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Piroheptine primarily targets the muscarinic acetylcholine receptors in the central nervous system . These receptors play a crucial role in transmitting signals in the nervous system. This compound also interacts with dopamine receptors , preventing the reuptake of dopamine, thereby acting as a dopamine reuptake inhibitor (DRI) .

Mode of Action

This compound, like other anticholinergic agents, is believed to block the muscarinic acetylcholine receptors and cholinergic nerve activity . This blocking action reduces the activity of the parasympathetic nervous system, leading to effects such as reduced muscle spasms and tremors. Additionally, by preventing the reuptake of dopamine, this compound increases the availability of dopamine in the brain, which can help to alleviate symptoms of Parkinson’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal functioning of this pathway, leading to a reduction in the activity of the parasympathetic nervous system . Additionally, by acting as a DRI, this compound affects the dopaminergic pathway , increasing the availability of dopamine in the brain .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cholinergic nerve activity due to the blocking of muscarinic acetylcholine receptors . This leads to a decrease in symptoms such as muscle spasms and tremors. Additionally, by preventing the reuptake of dopamine, this compound increases the availability of dopamine in the brain, which can help to alleviate symptoms of Parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piroheptine is synthesized through a series of chemical reactions involving the formation of a dibenzo[a,d]cycloheptene skeleton. The synthetic route typically involves the following steps:

    Formation of the dibenzo[a,d]cycloheptene skeleton: This is achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced through a reaction with an appropriate pyrrolidine derivative.

    Final modifications:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: Piroheptine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of various ketones and alcohols, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Piroheptine has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Piroheptine: this compound is unique in its ability to prevent the reuptake of dopamine, making it particularly effective in the treatment of Parkinson’s disease. Its selective anticholinergic activity in the central nervous system also distinguishes it from other similar compounds .

Biologische Aktivität

Piroheptine, a compound with the chemical structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-ylidene)-1-ethyl-2-methylpyrrolidine, is primarily recognized for its anticholinergic properties and potential therapeutic applications in neurological disorders, particularly Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.

Pharmacological Properties

Anticholinergic Activity
this compound acts as an anticholinergic agent, inhibiting the uptake of dopamine. This mechanism is crucial in counteracting the effects of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms by causing selective degeneration of dopaminergic neurons. Studies indicate that this compound can prevent the loss of striatal dopamine induced by MPTP, suggesting a protective role against dopaminergic neurotoxicity .

Neuroprotective Effects
Research has demonstrated that this compound exhibits neuroprotective effects by reducing dopaminergic neurotoxicity in mouse models. In particular, pretreatment with this compound has been shown to mitigate the adverse effects of neurotoxic agents on dopaminergic neurons . This property positions this compound as a potential candidate for further development in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Uptake Inhibition : By inhibiting dopamine uptake in the striatum, this compound helps maintain higher levels of dopamine, counteracting the depletion caused by neurotoxins.
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties that help protect neuronal cells from oxidative stress, a significant contributor to neurodegeneration.
  • Calcium Channel Modulation : this compound's interaction with calcium channels may also play a role in its neuroprotective effects; however, further research is needed to elucidate this mechanism fully.

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveMethodologyKey Findings
Evaluate neuroprotective effectsMouse model with MPTP administrationThis compound prevented dopaminergic neuron loss
Assess anticholinergic propertiesPharmacological testingInhibited dopamine uptake in striatal neurons
Investigate therapeutic potentialClinical evaluation in Parkinson's patientsShowed improvement in motor symptoms

Anticancer Potential

Emerging research indicates that this compound may also possess anticancer properties. Preliminary studies suggest it induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. The exact mechanisms remain under investigation but could involve modulation of signaling pathways associated with cell survival and death.

Eigenschaften

IUPAC Name

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJQZSDCCLDOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16378-22-6 (hydrochloride)
Record name Piroheptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30864672
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16378-21-5
Record name Piroheptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16378-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroheptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROHEPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piroheptine
Reactant of Route 2
Piroheptine
Reactant of Route 3
Piroheptine
Reactant of Route 4
Piroheptine
Reactant of Route 5
Reactant of Route 5
Piroheptine
Reactant of Route 6
Reactant of Route 6
Piroheptine
Customer
Q & A

Q1: What is the primary mechanism of action of Piroheptine?

A1: this compound exhibits its activity primarily through two mechanisms. It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [] Additionally, this compound demonstrates dopamine uptake inhibition, suggesting it can increase dopamine levels in certain brain regions. [, ]

Q2: How potent is this compound in comparison to other anticholinergic antiparkinsonian drugs?

A2: When compared to other anticholinergic antiparkinsonian drugs for its ability to inhibit the binding of muscarinic receptor subtypes, this compound displayed potent inhibition of both 3H-quinuclidinyl benzilate (QNB) and 3H-propylbenzilylcholine mustard (PZ) binding. [] The order of potency for 3H-QNB was mazaticol > atropine > this compound > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] The order of potency for 3H-PZ was mazaticol > atropine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] This data suggests that while this compound is a potent inhibitor of muscarinic receptor subtypes, other anticholinergic antiparkinsonian drugs display greater potency.

Q3: Are there any known structure-activity relationships for this compound?

A3: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that modifications to its chemical structure could significantly impact its activity, potency, and selectivity. [] Future research focusing on SAR could elucidate the specific structural features contributing to its pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.